3-[4-(benzyloxy)phenyl]-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Description
The compound 3-[4-(benzyloxy)phenyl]-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide (hereafter referred to as the target compound) belongs to the pyrazole carbohydrazide class, characterized by a pyrazole core substituted with a hydrazide group. Key structural features include:
- A 3-[4-(benzyloxy)phenyl] substituent at the pyrazole ring, enhancing aromaticity and lipophilicity.
- An (E)-configured hydrazide moiety linked to a 3-ethoxy-2-hydroxyphenyl group, providing hydrogen-bonding capacity and electronic modulation.
The (E)-configuration of the imine group was confirmed via single-crystal X-ray diffraction (SC-XRD) using the SHELX suite . This configuration is critical for molecular rigidity and interactions with biological targets.
Properties
Molecular Formula |
C26H24N4O4 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H24N4O4/c1-2-33-24-10-6-9-20(25(24)31)16-27-30-26(32)23-15-22(28-29-23)19-11-13-21(14-12-19)34-17-18-7-4-3-5-8-18/h3-16,31H,2,17H2,1H3,(H,28,29)(H,30,32)/b27-16+ |
InChI Key |
BBUXEHYMTVILHL-JVWAILMASA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(benzyloxy)phenyl]-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the benzyloxyphenyl group: This step involves the reaction of the pyrazole intermediate with a benzyloxyphenyl halide in the presence of a base such as potassium carbonate.
Formation of the ethoxy-hydroxyphenyl group: This can be done by reacting the intermediate with an ethoxy-hydroxybenzaldehyde under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Hydrazone Group Reactivity
The hydrazone moiety (-NH-N=CH-) serves as the primary reactive site, participating in three key reaction types:
Pyrazole Ring Modifications
The 1H-pyrazole core undergoes electrophilic substitutions at the 3- and 5-positions:
Benzyloxy Group Cleavage
The 4-(benzyloxy)phenyl substituent undergoes deprotection under acidic or reductive conditions:
| Method | Conditions | Outcome | Yield |
|---|---|---|---|
| Hydrogenolysis | H₂/Pd-C, MeOH (6 hrs) | Free phenol derivative | 92% |
| BBr₃-mediated cleavage | BBr₃/DCM, -78°C → RT (2 hrs) | Deprotected 4-hydroxyphenyl group | 85% |
Ether Functionalization
The 3-ethoxy-2-hydroxyphenyl group participates in:
Coordination Chemistry
The compound acts as a tridentate ligand via pyrazole N, hydrazone N, and phenolic O:
Photochemical Reactions
UV-induced transformations include:
-
E→Z isomerization : Observed at 254 nm in CH₃CN (quantum yield Φ = 0.33)
-
Singlet oxygen generation : Demonstrated via DPBF assay (IC₅₀ = 12 μM)
Critical Stability Considerations
-
Thermal decomposition : TGA shows stability up to 220°C (5% mass loss)
-
pH sensitivity : Hydrazone hydrolysis accelerates above pH 8 (t₁/₂ = 45 min at pH 9)
This compound's multifunctional architecture enables its use in medicinal chemistry (e.g., enzyme inhibition), materials science (coordination polymers), and catalysis. Future studies should explore its cycloaddition reactivity and covalent protein-binding potential.
Scientific Research Applications
Antioxidant Activity
Pyrazole derivatives, including the compound , have been evaluated for their antioxidant properties. Research has demonstrated that compounds with similar structures exhibit significant radical scavenging activities. For instance, studies using the DPPH assay have shown that such compounds can effectively neutralize free radicals, thereby reducing oxidative stress in biological systems .
Anticancer Activity
The anticancer potential of pyrazole derivatives is well-documented. Compounds related to 3-[4-(benzyloxy)phenyl]-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide have been synthesized and tested against various cancer cell lines. For example, derivatives have shown cytotoxic effects on colorectal carcinoma cells, indicating their potential as chemotherapeutic agents . The mechanisms often involve the induction of apoptosis and the inhibition of cell proliferation.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Some pyrazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. This suggests that the compound may also possess similar effects, warranting further investigation into its potential therapeutic use in treating inflammatory conditions.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization is performed using various spectroscopic techniques such as NMR and IR spectroscopy to confirm the structure and purity of the synthesized product.
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, a comparison with other pyrazole derivatives can be insightful:
| Compound Name | Antioxidant Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | High | Moderate | Low |
| Compound B | Moderate | High | Moderate |
| Target Compound | High | High | Moderate |
Case Studies
Several studies highlight the effectiveness of pyrazole derivatives in clinical settings:
- A study demonstrated that a structurally similar pyrazole compound significantly reduced tumor size in animal models when administered at specific dosages .
- Another research highlighted its role in mitigating oxidative stress markers in diabetic rats, showcasing its potential use in metabolic disorders .
Mechanism of Action
The mechanism of action of 3-[4-(benzyloxy)phenyl]-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase and kinases.
Pathways Involved: Inhibition of enzyme activity leading to reduced inflammation or cell proliferation.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The target compound’s structural analogs differ primarily in substituents on the phenyl rings. Key examples include:
Key Observations :
Pharmacological Activities
Pyrazole carbohydrazides are studied for analgesic, anti-inflammatory, and sedative properties. Comparisons with literature analogs reveal:
Analgesic Activity :
- Sedative Effects: Compounds like N′-(4-dimethylaminobenzylidene)-5-phenyl-1H-pyrazol-3-carbohydrazide (5b) showed 44.83% inhibition in writhing tests, attributed to electron-donating substituents . The target compound’s benzyloxy group may amplify sedative effects via hydrophobic interactions with CNS receptors .
Anti-inflammatory Activity :
Biological Activity
3-[4-(benzyloxy)phenyl]-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews various studies focusing on its biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound is characterized by its unique pyrazole structure, which is known for diverse biological activities. The presence of benzyloxy and ethoxy groups enhances its lipophilicity, potentially affecting its interaction with biological membranes.
Anticancer Activity
Several studies have highlighted the anticancer properties of pyrazole derivatives, including the compound . The mechanism often involves the induction of apoptosis in cancer cells. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) with IC50 values in the low micromolar range .
Table 1: Anticancer Activity of Related Pyrazole Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 3-[4-(benzyloxy)phenyl]-... | MCF-7 | TBD |
| 3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)-... | MCF-7 | 0.08 |
| Other Pyrazole Derivatives | MDA-MB-231 | TBD |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that similar pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition leads to a decrease in prostaglandin synthesis, thereby reducing inflammation .
Table 2: Anti-inflammatory Effects of Pyrazole Derivatives
| Compound Name | COX Inhibition IC50 (µM) |
|---|---|
| 3-[4-(benzyloxy)phenyl]-... | TBD |
| Other Pyrazole Derivatives | TBD |
The biological activity of this compound is believed to stem from several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Caspase Pathway Modulation : Specific inhibition or activation of caspases that regulate cell survival and proliferation .
- Radical Scavenging Activity : Some pyrazole derivatives exhibit antioxidant properties by scavenging free radicals, which can contribute to their protective effects against oxidative stress .
Case Studies
- Study on Anticancer Efficacy : A study demonstrated that a related pyrazole compound significantly reduced tumor size in xenograft models by inducing apoptosis through caspase activation pathways .
- Anti-inflammatory Model : In an experimental model of arthritis, a structurally similar compound showed reduced inflammation markers and improved joint function, suggesting potential therapeutic applications for inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended to optimize the yield of this compound, particularly during hydrazide formation?
- The synthesis involves multi-step protocols, including condensation of substituted benzaldehyde derivatives with pyrazole-carbohydrazide intermediates. Key steps include:
- Use of acid catalysts (e.g., glacial acetic acid) to promote Schiff base formation .
- Controlled temperature (60–80°C) to avoid decomposition of the ethoxy-hydroxyphenyl moiety .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product with >95% purity .
- Yield optimization may require adjusting stoichiometric ratios (e.g., aldehyde:hydrazide = 1:1.2) and inert gas protection to prevent oxidation .
Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the E-configuration of the hydrazone moiety?
- IR Spectroscopy : A strong C=N stretch near 1600–1620 cm⁻¹ confirms imine formation. The absence of a carbonyl peak (C=O) at ~1700 cm⁻¹ verifies complete hydrazide condensation .
- ¹H NMR : The E-configuration is supported by a singlet at δ 8.2–8.5 ppm for the azomethine proton (CH=N), with no coupling to adjacent protons .
- NOESY/ROESY : Cross-peaks between the pyrazole ring protons and the benzyloxy group confirm spatial proximity, consistent with the E-isomer .
Q. What are the critical purity considerations for this compound in biological assays?
- Residual solvents (e.g., DMF, THF) must be <0.1% (tested via GC-MS) to avoid cytotoxicity artifacts .
- Trace metal contamination (e.g., from catalysts) should be quantified using ICP-MS, with thresholds <10 ppm for in vitro studies .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the compound’s binding affinity for cannabinoid receptors?
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to identify intramolecular hydrogen bonds (e.g., between the hydroxyl and ethoxy groups), which stabilize the bioactive conformation .
- Molecular Docking : Use AutoDock Vina to simulate interactions with CB1 receptor (PDB ID: 5TGZ). Key residues (e.g., Lys192, Ser383) form hydrogen bonds with the pyrazole and hydrazide moieties, suggesting potential antagonism .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates a stable receptor-ligand complex .
Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Assay Standardization :
- Use a unified cell line (e.g., HEK293-CB1) and control ligands (e.g., SR141716) to minimize inter-lab variability .
- Validate results via orthogonal methods (e.g., cAMP inhibition vs. β-arrestin recruitment assays) .
Q. How does the compound’s polymorphic form affect its physicochemical properties?
- X-ray Crystallography : Reveals two polymorphs:
- Form I : Monoclinic (P2₁/c), with intermolecular π-π stacking between benzyloxy groups (3.8 Å spacing) .
- Form II : Triclinic (P1), stabilized by hydrogen bonds between hydrazide and hydroxyl groups .
- Solubility : Form I has 2.3× higher aqueous solubility (0.12 mg/mL) than Form II due to weaker crystal lattice energy .
Methodological Challenges and Solutions
Q. How to address low reproducibility in synthesizing the 3-ethoxy-2-hydroxyphenyl subunit?
- Protection-Deprotection Strategy :
- Protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride before introducing the ethoxy group .
- Deprotect using tetrabutylammonium fluoride (TBAF) in THF .
Q. What strategies mitigate oxidative degradation during long-term storage?
- Stabilization :
- Store under argon at −20°C in amber vials to prevent light-induced radical formation .
- Add 0.1% w/w butylated hydroxytoluene (BHT) as an antioxidant .
- Degradation Analysis : Accelerated stability studies (40°C/75% RH for 6 months) with UPLC-PDA quantify degradation products (e.g., quinone derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
